Cas no 2060052-38-0 (tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate)

Tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its ethynyl and Boc-protected amine functionalities. The ethynyl group enables efficient participation in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, making it suitable for stepwise synthesis. The 2-methyl substitution on the piperidine ring introduces steric control, influencing regio- and stereoselectivity in subsequent reactions. This compound is commonly employed in pharmaceutical and materials science research for constructing nitrogen-containing heterocycles and functionalized scaffolds. Its well-defined reactivity and stability under various conditions make it a reliable building block for synthetic applications.
tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate structure
2060052-38-0 structure
Product Name:tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate
CAS No:2060052-38-0
MF:C13H21NO2
MW:223.31134390831
MDL:MFCD30478046
CID:4635684
PubChem ID:136561278
Update Time:2025-06-07

tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 4-ethynyl-2-methyl-, 1,1-dimethylethyl ester
    • tert-Butyl 4-ethynyl-2-methylpiperidine-1-carboxylate
    • tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate
    • MDL: MFCD30478046
    • Inchi: 1S/C13H21NO2/c1-6-11-7-8-14(10(2)9-11)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3
    • InChI Key: CJVRIMIDHYKFLD-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(C#C)CC1C

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Additional information on tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate

tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate, with the CAS number 2060052-38-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with a tert-butyl group and an ethynyl substituent. The molecule's structure lends itself to a variety of applications, particularly in drug discovery and materials science.

Recent studies have highlighted the potential of tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate in the development of novel therapeutic agents. Researchers have explored its role as a building block in the synthesis of bioactive compounds, leveraging its structural versatility to create molecules with enhanced pharmacokinetic properties. For instance, the ethynyl group can serve as a reactive site for click chemistry, enabling the construction of complex molecular architectures with precision.

The synthesis of tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate typically involves multi-step processes that require careful optimization. One common approach involves the alkylation of piperidine derivatives followed by functionalization with the ethynyl group. The use of transition metal catalysts has been shown to significantly improve the efficiency of these reactions, reducing reaction times and increasing yields. These advancements underscore the importance of continuous innovation in synthetic methodology to meet the demands of modern drug discovery.

In terms of applications, tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate has been investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders. Preclinical studies have demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Additionally, its ability to modulate key signaling pathways makes it a valuable tool in understanding disease mechanisms at a molecular level.

The environmental impact of tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate is another area of growing interest. As concerns about chemical pollution and sustainability intensify, researchers are exploring methods to synthesize this compound in an eco-friendly manner. Green chemistry approaches, such as the use of biodegradable solvents and renewable feedstocks, are being increasingly adopted to minimize the ecological footprint associated with its production.

In conclusion, tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate represents a versatile and valuable molecule with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it an attractive candidate for further research and development. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in advancing both chemical synthesis and therapeutic innovation.

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